molecular formula C8H12O3 B8586393 2-(Oxiran-2-yl)ethyl 2-methylprop-2-enoate CAS No. 55750-22-6

2-(Oxiran-2-yl)ethyl 2-methylprop-2-enoate

Cat. No. B8586393
CAS RN: 55750-22-6
M. Wt: 156.18 g/mol
InChI Key: PTBAHIRKWPUZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxiran-2-yl)ethyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Oxiran-2-yl)ethyl 2-methylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxiran-2-yl)ethyl 2-methylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55750-22-6

Product Name

2-(Oxiran-2-yl)ethyl 2-methylprop-2-enoate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(oxiran-2-yl)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H12O3/c1-6(2)8(9)10-4-3-7-5-11-7/h7H,1,3-5H2,2H3

InChI Key

PTBAHIRKWPUZAM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC1CO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-butenyl methacrylate (5.1 g) was added slowly to the stirred solution of m-CPBA (10.2) in methylene dichloride (70 ml). The resulting solution was stirred at room temperature for 5 hours and then was washed repeatedly with a dilute aqueous solution of potassium carbonate. The solution obtained was then dried with anhydrous magnesium sulfate and evaporated. Pure 3,4-epoxybutyl methacrylate was isolated by column chromatography on silica gel. Yield 3.9 g.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 140 g of ethyl cellosolve were added 42 g of 3,4-epoxybutyl methacrylate⟦,9⟧, 9 g of methyl methacrylate, 9 g of hydroxyethyl methacrylate and 0.3 g of AIBN. The mixture was gently stirred and heated up to 90° C. During this treatment, nitrogen was continuously blown into the reaction system for more than about four hours. Consequently obtained was a light yellow solution measuring approximately 80 CPS in viscosity (molecular weight about 18,000). Thus a copolymer of 3,4-epoxybutyl methacrylate, methyl methacrylate and hydroxyethyl methacrylate was formed.
Quantity
140 g
Type
reactant
Reaction Step One
[Compound]
Name
3,4-epoxybutyl methacrylate⟦,9⟧
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step One

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